molecular formula C12H9F3N2 B597445 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine CAS No. 1261591-62-1

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine

Katalognummer: B597445
CAS-Nummer: 1261591-62-1
Molekulargewicht: 238.213
InChI-Schlüssel: CHRAELMJXLIMJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine (CAS 1261591-62-1) is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and agrochemical science. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are renowned for their unique physicochemical properties. The incorporation of the strongly electron-withdrawing trifluoromethyl group can profoundly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets . This makes TFMP derivatives valuable scaffolds in the design of novel active ingredients . In the pharmaceutical field, TFMP derivatives are key structural motifs found in active ingredients and candidates currently in clinical trials . Research into analogous compounds, such as N-(3-(trifluoromethyl)phenyl)pyridin-2-amines, has demonstrated their potential as potent antagonists for targets like the Androgen Receptor, showing promise in overcoming drug-resistant diseases . The 4-aminopyridine moiety present in this compound is a privileged structure in medicinal chemistry, frequently explored for its diverse biological activities and potential in drug development . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAELMJXLIMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734705
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261591-62-1
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Wirkmechanismus

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target.

Vergleich Mit ähnlichen Verbindungen

a) 3-(2-Chloro-5-(trifluoromethyl)phenyl)pyridin-4-amine (2j)

  • Structure : Pyridin-4-amine with a 2-chloro-5-(trifluoromethyl)phenyl group at the 3-position.
  • Key Differences : The chloro substituent at the phenyl ring introduces additional steric hindrance and electron-withdrawing effects compared to the unsubstituted phenyl group in the target compound. This reduces rotational freedom and may enhance binding specificity in certain enzyme pockets.
  • Synthesis : Prepared via Buchwald-Hartwig coupling, yielding 96.79% after purification .
  • Bioactivity : Demonstrated moderate activity in kinase inhibition assays, though less potent than the target compound due to increased steric bulk .

b) 4-(Trifluoromethyl)pyridin-3-amine

  • Structure : Pyridin-3-amine with a CF₃ group directly attached to the pyridine ring at the 4-position.
  • Key Differences : The absence of a phenyl spacer reduces molecular weight (212.12 g/mol vs. 268.23 g/mol) but decreases lipophilicity (logP = 1.8 vs. 3.2). This analog shows lower membrane permeability in cellular assays .

Bicyclic and Fused-Ring Analogs

a) 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

  • Structure: Thienopyrimidine core with a 3-(trifluoromethyl)phenylamine substituent.
  • However, the sulfur atom reduces aqueous solubility (2.1 mg/mL vs. 5.8 mg/mL for the target compound) .
  • Applications : Used in oncology research for targeting tyrosine kinases .

b) 6-(3-Fluorophenyl)-4-(1-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine

  • Structure : Pyrido[3,2-d]pyrimidine scaffold with alkoxy and fluorophenyl groups.
  • Key Differences : The bicyclic core and alkoxy chain improve thermal stability (mp = 198°C vs. 145°C for the target compound) but complicate synthetic routes (yield = 59% vs. 81% for simpler pyridines) .

Piperazine- and Piperidine-Containing Derivatives

a) N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

  • Structure : Complex macrocycle with a piperazine linker and pyrimidine substituent.
  • Key Differences : The piperazine moiety introduces basicity (pKa = 8.2), enabling salt formation for improved solubility. Molecular weight (500.3 g/mol) exceeds the target compound’s, limiting blood-brain barrier penetration .
  • Synthesis : Achieved via reductive amination (yield = 75%) .

b) N-Methyl-N-(3-methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine (21)

  • Structure : Furopyridine linked to an imidazopyrazine system.
  • Key Differences : The fused imidazopyrazine enhances selectivity for dopamine D1 receptors (IC₅₀ = 12 nM vs. 45 nM for the target compound) due to complementary hydrogen-bonding interactions .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Synthetic Yield (%)
Target Compound 268.23 3.2 5.8 81
3-(2-Chloro-5-CF₃-phenyl)pyridin-4-amine 302.71 3.8 3.5 96.79
4-CF₃-pyridin-3-amine 212.12 1.8 12.4 95
Thieno[2,3-d]pyrimidin-4-amine 349.34 4.1 2.1 59

Biologische Aktivität

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H9F3N2C_{12}H_9F_3N_2, featuring a pyridine ring substituted at the 4-position with an amine group and at the 3-position with a trifluoromethylphenyl group. This unique structure enhances its ability to interact with biological targets due to the electron-withdrawing effects of the trifluoromethyl group, which can improve lipid solubility and membrane permeability.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit growth in specific cancer cell lines, although detailed mechanisms remain under investigation .
  • Enzyme Modulation : It interacts with enzymes, potentially modulating their activity, which could be leveraged for therapeutic purposes .

The trifluoromethyl group is known to enhance the compound's interaction with biological membranes, facilitating its entry into cells. This property is crucial for its potential as a therapeutic agent. The mode of action involves:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological responses .
  • Subcellular Localization : Similar compounds have been observed to localize in various cellular compartments, affecting metabolic pathways and cellular signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have indicated that modifications to the pyridine ring and the trifluoromethyl group can significantly influence potency:

ModificationEffect on Activity
Removal of 4-methyl groupSlight drop in potency
Addition of electron-withdrawing groupsSignificant loss of activity
Alteration of pyridine nitrogen positionLoss of activity

These findings highlight the importance of specific structural features in maintaining biological efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain pathogens, indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Further studies are required to elucidate the underlying mechanisms and potential clinical applications .

Pharmacokinetics and Safety

While specific pharmacokinetic data for this compound is limited, related compounds exhibit high gastrointestinal absorption and favorable metabolic profiles. Safety data suggests avoiding exposure to dust or vapors during handling due to potential irritant properties .

Q & A

Q. What are common synthetic routes for 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination can be employed using 2-chloro-3-methylpyridine and 4-(trifluoromethyl)benzylamine in the presence of Pd(OAc)₂, rac-BINAP ligand, and K₂CO₃ in toluene . Reaction optimization may include varying temperature (e.g., 80–110°C), solvent polarity, or ligand ratios to improve yield. Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amine functionality. For example, aromatic protons near the trifluoromethyl group show distinct splitting due to electron-withdrawing effects .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding with amine groups) using software like SHELXL .

Q. How can researchers assess the purity of this compound?

Purity is evaluated via HPLC (≥95% purity threshold), complemented by TLC for rapid screening. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation .

Advanced Research Questions

Q. How can AutoDock Vina be applied to study the binding affinity of this compound with biological targets?

AutoDock Vina employs a scoring function combining empirical and knowledge-based terms to predict ligand-receptor interactions. For this compound:

  • Prepare the ligand and target protein (e.g., EGFR kinase) in PDBQT format.
  • Define a grid box around the active site with dimensions 20×20×20 Å.
  • Run multithreaded docking (8 cores) to generate binding poses, prioritizing low-energy conformations (<−7 kcal/mol). Validate results with molecular dynamics simulations .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

Discrepancies (e.g., unexpected splitting or integration ratios) can arise from dynamic effects or impurities. Solutions include:

  • Variable-temperature NMR : To identify conformational exchange.
  • Deuterated solvents : Reduce signal overlap (e.g., DMSO-d₆ vs. CDCl₃).
  • Complementary techniques : X-ray crystallography (definitive structure) or 2D NMR (COSY, NOESY) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimalarial activity?

SAR approaches involve:

  • Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the pyridine or phenyl ring to modulate lipophilicity and target engagement .
  • Biological assays : Test derivatives against Plasmodium falciparum cultures, correlating IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters .
  • Computational modeling : Identify pharmacophore features (e.g., hydrogen bond donors) using Schrödinger’s Phase or MOE.

Q. What catalytic systems improve yield in large-scale synthesis?

Optimize Pd-catalyzed reactions by:

  • Ligand screening : BINAP vs. Xantphos for enhanced stability.
  • Solvent selection : Toluene or dioxane for better solubility.
  • Additives : Molecular sieves to scavenge water, improving catalyst turnover . Scale-up (>10 mmol) may require flow chemistry setups to maintain reaction control.

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzyme assays) may stem from:

  • Membrane permeability : Assess logP values (e.g., >3 suggests better cellular uptake).
  • Metabolic stability : Use liver microsome assays to identify rapid degradation.
  • Off-target effects : Profile against kinase panels (e.g., Eurofins DiscoverX) .

Q. Why do computational docking results sometimes conflict with experimental binding data?

Common issues include:

  • Protein flexibility : Rigid docking neglects induced-fit movements (use ensemble docking).
  • Solvent effects : Explicit water molecules in simulations improve accuracy.
  • Scoring function bias : Cross-validate with MM-PBSA/GBSA free-energy calculations .

Methodological Best Practices

  • Crystallography : For challenging crystals, use cryo-cooling (100 K) and synchrotron radiation to enhance diffraction quality .
  • Synthetic reproducibility : Document reaction parameters (e.g., degassing steps, inert atmosphere) to mitigate batch-to-batch variability .

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